3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine
Description
Chemical Identity and Nomenclature
The chemical identity of 3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine is defined by its International Union of Pure and Applied Chemistry (IUPAC) name: 3-(1-benzofuran-2-yl)-5-piperidin-3-yl-1,2,4-oxadiazole . This nomenclature systematically describes its structure by identifying:
- The 1,2,4-oxadiazole ring as the parent heterocycle
- The piperidine substituent at position 3 of the oxadiazole
- The benzofuran substituent at position 5 of the oxadiazole
The compound's molecular formula is C15H15N3O2 , with a molecular weight of 269.30 g/mol . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1410356-56-7 (base compound) | |
| 1909316-93-3 (hydrochloride) | ||
| SMILES | C1CC(CNC1)C2=NC(=NO2)C3=CC4=CC=CC=C4O3 | |
| InChIKey | WCOSJGISCXBZBT-UHFFFAOYSA-N |
Synonymous designations include AKOS012390196 and EN300-247390, while its hydrochloride salt form features an additional chlorine atom (C15H16ClN3O2) with molecular weight 305.76 g/mol.
Structural Features and Heterocyclic Components
The compound's architecture integrates three distinct heterocyclic systems through covalent bonding:
Table 1: Structural Components and Their Characteristics
| Component | Structural Features | Pharmacological Significance |
|---|---|---|
| Benzofuran | Fused bicyclic system (benzene + furan) | Enhances lipid solubility |
| Oxygen atom at position 2 | Participates in hydrogen bonding | |
| 1,2,4-Oxadiazole | Five-membered ring (O, 2N atoms) | Improves metabolic stability |
| Position 3 linked to piperidine | Serves as hydrogen bond acceptor | |
| Piperidine | Six-membered saturated nitrogen ring | Facilitates blood-brain barrier penetration |
The benzofuran moiety (C8H6O) contributes aromatic character and planar geometry, while the 1,2,4-oxadiazole ring provides electronic heterogeneity through its alternating nitrogen and oxygen atoms. The piperidine component introduces conformational flexibility, with the nitrogen atom serving as a potential site for salt formation or hydrogen bonding interactions.
Stereochemical analysis reveals that the piperidine ring adopts a chair conformation, minimizing steric strain between the oxadiazole and benzofuran substituents. X-ray crystallographic studies of analogous compounds suggest an average dihedral angle of 112° between the benzofuran and oxadiazole planes, creating a three-dimensional structure capable of interacting with biological targets.
Historical Context in Medicinal Chemistry
The development of 3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine reflects three key trends in medicinal chemistry:
Oxadiazole Optimization : Emerging from research into 1,3,4-oxadiazole derivatives first synthesized in the 1950s, this compound represents third-generation modifications aimed at improving metabolic stability while retaining hydrogen-bonding capacity.
Hybrid Pharmacophore Design : The strategic combination of benzofuran (first isolated in 1870) with piperidine (a common scaffold in CNS drugs) follows modern fragment-based drug discovery principles, first systematically applied in the 1990s.
Heterocyclic Space Exploration : As part of the post-2000 push to explore underutilized heterocyclic combinations, this compound addresses historical challenges in balancing lipophilicity (benzofuran) with aqueous solubility (oxadiazole).
Synthetic advancements enabling its production include microwave-assisted cyclization techniques that achieve 85% yield in oxadiazole formation, as demonstrated in analogous compounds. The hydrochloride salt form (CAS 1909316-93-3) exemplifies formulation strategies to improve crystallinity for pharmaceutical processing.
Current research applications focus on leveraging its structural features for:
- Central nervous system receptor modulation (via piperidine moiety)
- Antioxidant activity (through benzofuran's conjugated π-system)
- Enzyme inhibition (oxadiazole's electron-deficient ring)
Properties
Molecular Formula |
C15H15N3O2 |
|---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
5-(1-benzofuran-2-yl)-3-piperidin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H15N3O2/c1-2-6-12-10(4-1)8-13(19-12)15-17-14(18-20-15)11-5-3-7-16-9-11/h1-2,4,6,8,11,16H,3,5,7,9H2 |
InChI Key |
SVIMJEBCEXJLGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=NOC(=N2)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine typically involves the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Formation of Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling with Piperidine: The final step involves coupling the benzofuran-oxadiazole intermediate with piperidine under suitable conditions, such as using a base like sodium hydride in a polar aprotic solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: N-alkyl or N-acyl derivatives of piperidine.
Scientific Research Applications
3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine involves its interaction with various molecular targets:
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
Key Observations:
Benzofuran vs. Phenyl/Aliphatic Groups : The benzofuran substituent in the target compound provides a planar, aromatic system conducive to interactions with hydrophobic binding pockets, contrasting with the smaller phenyl (e.g., 4-bromophenyl ) or aliphatic (e.g., isopropyl ) groups.
Functional Group Impact : Fluorinated substituents (e.g., trifluoromethyl ) enhance metabolic stability and electronegativity, while bromine () may facilitate halogen bonding in protein interactions.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
*LogP values are estimated using fragment-based methods.
Biological Activity
3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine is with a molecular weight of 273.30 g/mol. The structure consists of a piperidine ring attached to an oxadiazole moiety that is further substituted with a benzofuran group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.30 g/mol |
| Melting Point | Not available |
| Solubility | Not specified |
Synthesis
The synthesis of 3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine typically involves multi-step reactions:
- Formation of Benzofuran Intermediate : Cyclization of salicylic acid derivatives.
- Oxadiazole Formation : Reaction with hydrazine derivatives and carbonyl compounds.
- Piperidine Ring Attachment : Reaction of the oxadiazole compound with piperidine.
- Hydrochloride Formation : Conversion to hydrochloride salt using hydrochloric acid .
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
Antimicrobial Properties
Studies have shown that derivatives of oxadiazoles possess significant antimicrobial activity. In vitro assays demonstrated that compounds similar to 3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine can inhibit the growth of various bacterial strains.
Anticancer Activity
Research suggests that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, one study reported that compounds with similar structures exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells .
Case Study: Anticancer Mechanism
A notable study investigated the mechanism by which oxadiazole derivatives induce apoptosis. The results indicated that these compounds activate caspase pathways and increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins .
Comparison with Similar Compounds
The biological activity of 3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine can be compared to other oxadiazole-containing compounds:
Table 2: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine | Moderate | High |
| 3-[5-(1-Benzothiophen-2-yl)-1,2,4-oxadiazol-3-yl]piperidine | Low | Moderate |
| 3-[5-(1-Benzimidazol-2-yl)-1,2,4-oxadiazol-3-yl]piperidine | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
